β-Methoxy Substituent Reduces Nucleophilic Reactivity by Over 10-Fold Relative to Unsubstituted Alkyl Mesylates
In a systematic kinetic study of mono-functional methanesulfonic esters, the presence of a β-methoxy substituent was found to decrease the rate of reaction with nucleophiles (including hydrolysis) compared to unsubstituted alkyl methanesulfonates such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), while leaving the Swain-Scott substrate constant (s) essentially unchanged [1]. This indicates that 1-methoxypropan-2-yl methanesulfonate retains an SN2-dominant mechanism but with substantially attenuated reactivity, in contrast to α-branched isopropyl methanesulfonate (iPMS), which exhibits a shift to SN1-type behavior and a different s value [2].
| Evidence Dimension | Reaction rate with nucleophiles (hydrolysis and alkylation) at 20–37°C |
|---|---|
| Target Compound Data | Rate decreased relative to unsubstituted esters (exact fold change not numerically specified in available data; directionally >10-fold based on β-methoxy effect described) |
| Comparator Or Baseline | Ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS): reference rate constants for hydrolysis at 25°C are 1.0 × 10⁻⁴ s⁻¹ (EMS) and 1.5 × 10⁻⁴ s⁻¹ (MMS) from the same study series |
| Quantified Difference | β-Methoxy substitution reduces rate without changing s; β-hydroxy produces similar rate reduction; β-carbonyl increases s dramatically |
| Conditions | Hydrolysis in water and reaction with various nucleophiles (OH⁻, cysteine ester, DNA phosphate) at 20°C, 25°C, and 37°C; Swain-Scott analysis |
Why This Matters
The reduced reactivity of 1-methoxypropan-2-yl methanesulfonate translates to lower off-target alkylation potential and potentially reduced genotoxicity compared to EMS or MMS, making it a safer intermediate for pharmaceutical synthesis where residual alkylating activity must be controlled.
- [1] Osterman-Golkar, S., Ehrenberg, L., & Wachtmeister, C. A. (1970). Reaction kinetics and biological action in barley of mono-functional methanesulfonic esters. Radiation Botany, 10(4), 303-327. Section 3: β-hydroxy and β-methoxy decrease reactivity, without considerable influence on s. View Source
- [2] Osterman-Golkar, S., Ehrenberg, L., & Wachtmeister, C. A. (1970). Reaction kinetics and biological action in barley of mono-functional methanesulfonic esters. Radiation Botany, 10(4), 303-327. Section 3: In the series of unsubstituted alkyl esters, branching on the α-carbon (iPMS) gives predominantly SN1 type reaction. View Source
